molecular formula C20H16N4O2 B12624966 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide CAS No. 919280-40-3

3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide

Cat. No.: B12624966
CAS No.: 919280-40-3
M. Wt: 344.4 g/mol
InChI Key: SPESUKLLJMFRNX-UHFFFAOYSA-N
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Description

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core linked to a phenylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine ring system.

    Attachment of the Phenylbenzamide Moiety: The phenylbenzamide group is introduced through a nucleophilic substitution reaction, where the pyrrolo[3,2-d]pyrimidine core reacts with a suitable benzamide derivative.

    Final Modifications: Additional functional groups may be introduced to enhance the compound’s properties, such as solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapies.

Properties

CAS No.

919280-40-3

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide

InChI

InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-6-14(12-16)19(25)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25)

InChI Key

SPESUKLLJMFRNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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